molecular formula C14H7Cl2F2N3OS2 B2701962 1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2,6-difluorophenyl)urea CAS No. 1203274-93-4

1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2,6-difluorophenyl)urea

Cat. No. B2701962
M. Wt: 406.25
InChI Key: GQOGBRHTDMILTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Synthesis and Structural Analysis

Novel derivatives of 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea were synthesized, showing promising antitumor activities. These compounds' structures were confirmed through elemental analysis, 1H NMR, and single-crystal X-ray diffraction analysis (S. Ling et al., 2008).

Antifungal and Antibacterial Activity

A study synthesized 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone derivatives, evaluating their antibacterial activity against various bacteria and their antifungal activity against Candida albicans. Some compounds showed very good antibacterial and antifungal activity (K. Sujatha et al., 2019).

Plant Biology and Chemistry

Urea derivatives are synthetic compounds that have proved to be positive regulators of cell division and differentiation. N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ), well-known urea cytokinin representatives, are extensively used in in vitro plant morphogenesis studies due to their cytokinin-like activity often exceeding that of adenine compounds (A. Ricci & C. Bertoletti, 2009).

Antioxidant Activity

A new series of urea, thiourea, and selenourea derivatives with thiazole moieties were synthesized, demonstrating potent antioxidant activity. The structure–activity relationship revealed that compounds containing selenourea functionality along with the halogen group exhibited potent activity, suggesting these title compounds as a new class of potent antioxidant agents (M. V. Bhaskara Reddy et al., 2015).

Safety And Hazards

No specific information on the safety and hazards of this compound was found12.


Future Directions

Unfortunately, I couldn’t find any specific information on the future directions or potential applications of this compound12.


Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, you may want to consult a specialist or conduct further research in scientific databases.


properties

IUPAC Name

1-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(2,6-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2F2N3OS2/c15-10-4-6(12(16)24-10)9-5-23-14(19-9)21-13(22)20-11-7(17)2-1-3-8(11)18/h1-5H,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOGBRHTDMILTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2,6-difluorophenyl)urea

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